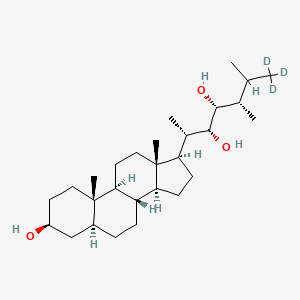
6-Deoxytyphasterol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Deoxytyphasterol-d3 is a stable isotope-labeled analog of 6-Deoxytyphasterol. It is a synthetic compound used primarily in scientific research. The molecular formula of this compound is C28D3H47O3, and it has a molecular weight of 437.713 g/mol . This compound is particularly useful in studies involving the synergistic effects of auxins and brassinosteroids on the growth and regulation of metabolite content in various biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxytyphasterol-d3 involves the incorporation of deuterium atoms into the 6-Deoxytyphasterol molecule. This process typically requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule. The synthetic route may involve multiple steps, including the protection and deprotection of functional groups, as well as the use of catalysts to facilitate specific reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods as those employed in laboratory settings. The process would need to be optimized for yield and purity, with stringent quality control measures in place to ensure the consistency of the final product. This may involve the use of advanced chromatographic techniques for purification and the implementation of robust analytical methods for characterization.
Analyse Des Réactions Chimiques
Types of Reactions
6-Deoxytyphasterol-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
6-Deoxytyphasterol-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of related compounds.
Medicine: Potentially useful in the development of new therapeutic agents targeting specific pathways influenced by brassinosteroids.
Industry: Utilized in the production of high-value agricultural products and in the development of new agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Deoxytyphasterol-d3 involves its interaction with specific molecular targets and pathways within biological systems. Brassinosteroids, including this compound, are known to bind to receptor kinases on the cell surface, initiating a signaling cascade that regulates gene expression and influences various physiological processes. These pathways often involve the activation of transcription factors and the modulation of hormone-responsive genes, leading to changes in growth, development, and stress responses.
Comparaison Avec Des Composés Similaires
6-Deoxytyphasterol-d3 can be compared to other brassinosteroids and their analogs, such as:
6-Deoxytyphasterol: The non-deuterated analog of this compound, used in similar research applications.
Typhasterol: Another brassinosteroid with similar biological activity but differing in its specific molecular structure.
Brassinolide: A well-known brassinosteroid with potent growth-promoting effects in plants.
The uniqueness of this compound lies in its deuterium labeling, which allows for precise tracking and quantification in experimental studies, providing valuable insights into the metabolism and function of brassinosteroids in various biological systems .
Propriétés
Formule moléculaire |
C28H50O3 |
|---|---|
Poids moléculaire |
437.7 g/mol |
Nom IUPAC |
(2S,3R,4R,5S)-7,7,7-trideuterio-2-[(3S,5S,8R,9S,10S,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol |
InChI |
InChI=1S/C28H50O3/c1-16(2)17(3)25(30)26(31)18(4)22-9-10-23-21-8-7-19-15-20(29)11-13-27(19,5)24(21)12-14-28(22,23)6/h16-26,29-31H,7-15H2,1-6H3/t17-,18-,19-,20-,21-,22+,23-,24-,25+,26+,27-,28+/m0/s1/i1D3/t16?,17-,18-,19-,20-,21-,22+,23-,24-,25+,26+,27-,28+ |
Clé InChI |
WPHVOXMMNSLJSF-LSPWQKBASA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C)[C@H](C)[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)O |
SMILES canonique |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


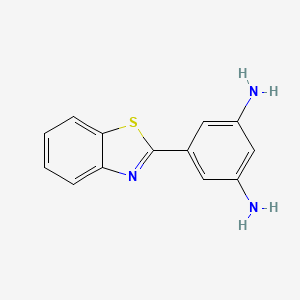
![Disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B13438192.png)
![[5-[(Z)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] hydrogen sulfate](/img/structure/B13438209.png)
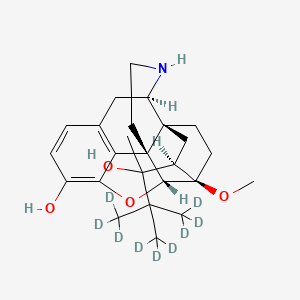
![2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B13438221.png)
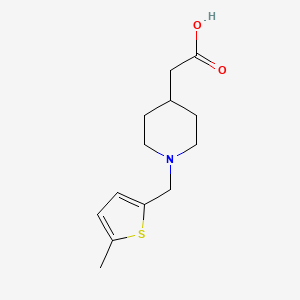

![(3S,8R,9S,10R,13S,14S)-17-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13438242.png)

![(3S,5S,8R,9S,10S,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13438255.png)
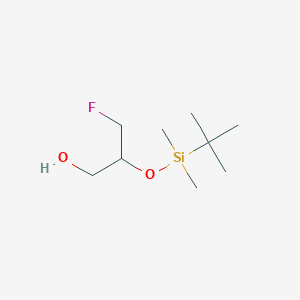

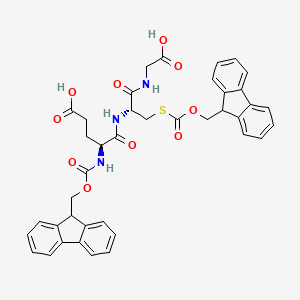
![2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide](/img/structure/B13438266.png)
